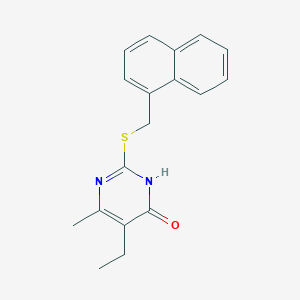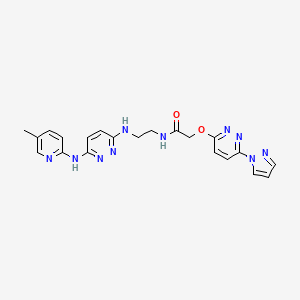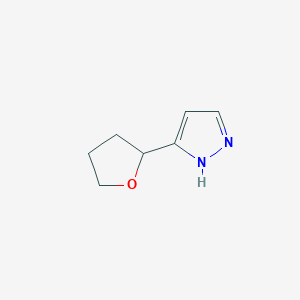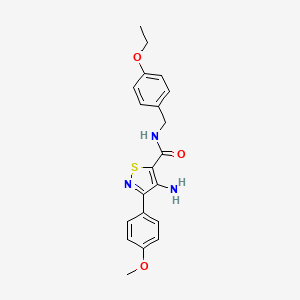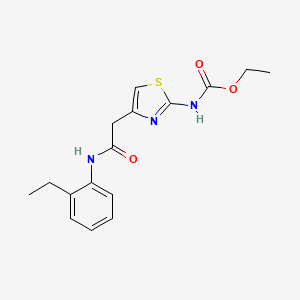
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylphenol is an organic compound with the formula C2H5C6H4OH . Thiazole is a ring structure that contains sulfur and nitrogen . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring, for instance, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites on the thiazole and imidazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement and interaction of its functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Aminothiazole-based compounds have shown potential as anticancer agents . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antioxidant Activity
These compounds also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
2-Aminothiazole-based compounds have been used as antimicrobial agents . They have shown promising activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anti-inflammatory Activity
These compounds have anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce this response.
Antitubercular Activity
Thiazole nucleus, a part of these compounds, has shown antitubercular activities . Tuberculosis is a serious infectious disease that mainly affects the lungs.
Anti-HIV Activity
Thiazole-containing heterocycles have shown a wide range of therapeutic targets including anti-HIV . HIV is a virus that attacks the body’s immune system.
Wirkmechanismus
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory and antimicrobial activities. These activities suggest that the compound may target enzymes like cyclooxygenase (COX) involved in inflammation and bacterial cell membranes in the case of antimicrobial action .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to inhibition of the target’s function . For instance, in the case of anti-inflammatory activity, the compound might inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The compound, by virtue of its potential anti-inflammatory activity, may affect the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators, and its inhibition can lead to reduced inflammation . In the case of antimicrobial activity, the compound may disrupt the integrity of bacterial cell membranes, leading to cell death .
Result of Action
The result of the compound’s action would be a reduction in inflammation if the compound exhibits anti-inflammatory activity . If the compound has antimicrobial activity, it would lead to the death of susceptible bacteria .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-11-7-5-6-8-13(11)18-14(20)9-12-10-23-15(17-12)19-16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBCMUTBTZJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
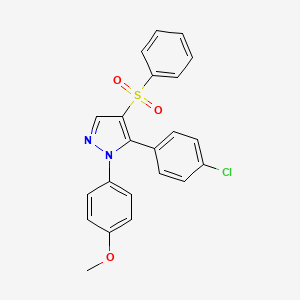
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
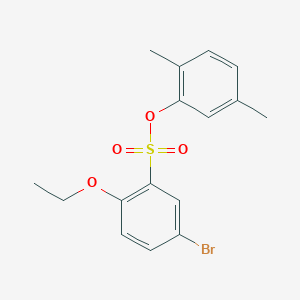
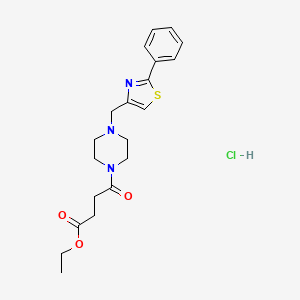

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
